molecular formula C14H12N2 B2656623 2-(o-Tolyl)imidazo[1,2-a]pyridine CAS No. 1533423-17-4

2-(o-Tolyl)imidazo[1,2-a]pyridine

Cat. No.: B2656623
CAS No.: 1533423-17-4
M. Wt: 208.264
InChI Key: NQYHVNVPFRDCOM-UHFFFAOYSA-N
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Description

2-(o-Tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with an ortho-tolyl group attached to it, making it a valuable scaffold for drug development and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(o-Tolyl)imidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with ortho-tolualdehyde under acidic conditions. Another method includes the use of multicomponent reactions involving 2-aminopyridine, ortho-tolualdehyde, and an isocyanide. These reactions typically require a catalyst such as copper or iodine and are carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale multicomponent reactions due to their efficiency and high yield. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(o-Tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(o-Tolyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of agrochemicals, dyes, and materials science

Mechanism of Action

The mechanism of action of 2-(o-Tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules .

Comparison with Similar Compounds

Uniqueness: 2-(o-Tolyl)imidazo[1,2-a]pyridine is unique due to the presence of the ortho-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

2-(2-methylphenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-11-6-2-3-7-12(11)13-10-16-9-5-4-8-14(16)15-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYHVNVPFRDCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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